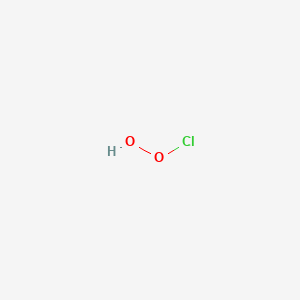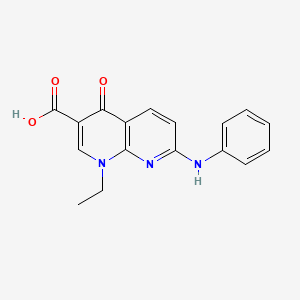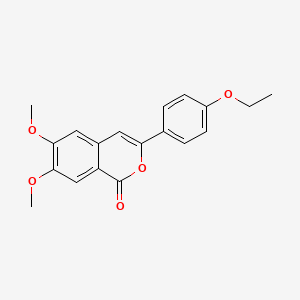
3-(4-Ethoxyphenyl)-6,7-dimethoxy-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxyphenyl)-6,7-dimethoxy-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an ethoxyphenyl group at the 3-position and two methoxy groups at the 6 and 7 positions of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6,7-dimethoxy-1H-2-benzopyran-1-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the reaction of 4-ethoxybenzaldehyde with 6,7-dimethoxy-2H-chromen-2-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethoxyphenyl)-6,7-dimethoxy-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in the presence of iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other substituents on the benzene ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethoxyphenyl)-6,7-dimethoxy-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxyphenyl)-6,7-dimethoxy-1H-2-benzopyran-1-one
- 3-(4-Hydroxyphenyl)-6,7-dimethoxy-1H-2-benzopyran-1-one
- 3-(4-Chlorophenyl)-6,7-dimethoxy-1H-2-benzopyran-1-one
Uniqueness
3-(4-Ethoxyphenyl)-6,7-dimethoxy-1H-2-benzopyran-1-one is unique due to the presence of the ethoxy group at the 4-position of the phenyl ring. This structural feature may influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
69052-15-9 |
|---|---|
Fórmula molecular |
C19H18O5 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)-6,7-dimethoxyisochromen-1-one |
InChI |
InChI=1S/C19H18O5/c1-4-23-14-7-5-12(6-8-14)16-9-13-10-17(21-2)18(22-3)11-15(13)19(20)24-16/h5-11H,4H2,1-3H3 |
Clave InChI |
KFUUPDHVGKORCB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3C(=O)O2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


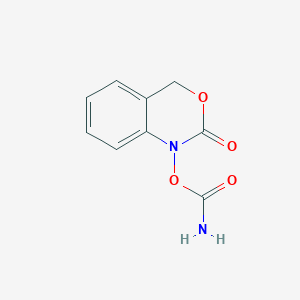
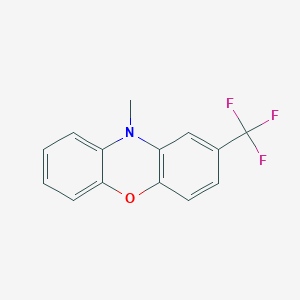
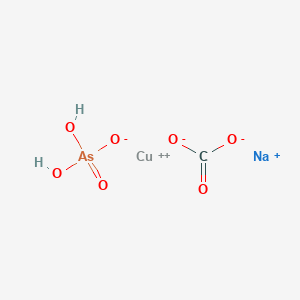
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
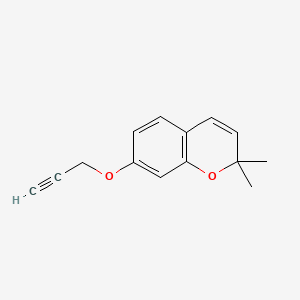
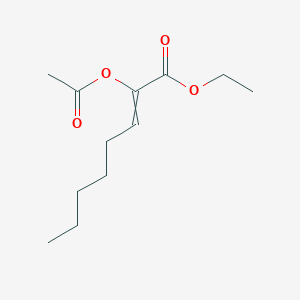
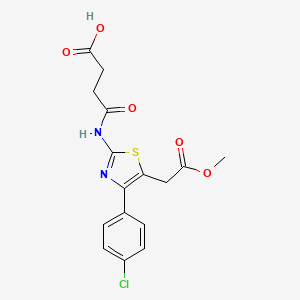
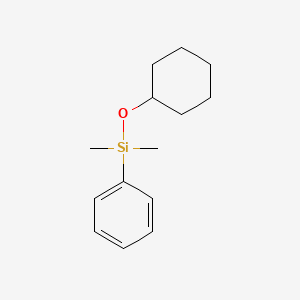
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
